YO-Pro 3

Multiplex Imaging Laser Line Selection Spectral Overlap

Researchers needing dead-cell exclusion in multiplex panels often face spectral overlap with PI (spills into PE) or weak signals from low-ε dyes. YO-PRO-3 solves this with far-red emission (612/631 nm), a 17-fold higher extinction coefficient (100,100 cm⁻¹M⁻¹) than PI, and negligible RNA co-staining. - Enables clean 3-4 color immunophenotyping (FITC/PE/APC) without compensation burden. - PANX1-dependent entry detects early apoptosis before membrane rupture, enabling three-population gating (live/early apoptotic/late necrotic). - Non-cytotoxic over 72 h, validated for real-time kinetic viability assays on microfluidic platforms.

Molecular Formula C26H31I2N3O
Molecular Weight 655.4 g/mol
Cat. No. B116174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYO-Pro 3
Molecular FormulaC26H31I2N3O
Molecular Weight655.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-]
InChIInChI=1S/C26H31N3O.2HI/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23;;/h5-9,11-17,19H,10,18,20H2,1-4H3;2*1H/q+2;;/p-2
InChIKeyZVUUXEGAYWQURQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 ml / 5 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YO-PRO 3 Procurement Guide: What Scientific Buyers Must Know About This Far-Red Nucleic Acid Stain


YO-PRO 3 (also designated YO-PRO-3 iodide or Oxazole Red) is a monomeric cyanine dye belonging to a family of spectrally distinct nucleic acid stains. It is a cell-impermeant fluorochrome that exhibits a dramatic increase in fluorescence upon intercalation into double-stranded DNA [1]. The compound serves as a sensitive probe for detecting nucleic acids in fixed cells and for assessing cell viability, with excitation/emission maxima of approximately 612/631 nm when bound to DNA . This spectral profile positions it in the far-red region of the visible spectrum, enabling its use with common helium-neon (He-Ne) and red diode lasers in confocal microscopy and flow cytometry .

Why YO-PRO 3 Cannot Be Directly Substituted for TO-PRO-3 or Propidium Iodide


Superficial similarities between red-fluorescent nucleic acid dyes frequently lead to cross-experiment substitution that compromises data integrity. YO-PRO 3, TO-PRO-3, and propidium iodide (PI) are all cell-impermeant DNA intercalators, yet they exhibit distinct excitation/emission profiles, disparate RNA co-staining behavior, and differing photostability characteristics under standard imaging conditions [1]. These variances directly impact the fidelity of multi-color fluorescence microscopy, flow cytometric DNA quantification, and long-term time-lapse imaging [2]. The evidence compiled below clarifies why procurement decisions should be guided by specific, quantitative performance data rather than functional equivalence assumptions.

YO-PRO 3 Quantitative Differentiation Data vs. Closest Analogs


Spectral Separation: YO-PRO 3 Excitation (612 nm) vs. TO-PRO-3 (642 nm) and Propidium Iodide (535 nm)

YO-PRO 3 provides a distinct spectral window compared to its closest red/far-red analogs. It exhibits an excitation maximum of 612 nm and emission maximum of 631 nm when bound to DNA . This positions it as an optimal red-fluorescent counterstain for Kr/Ar-laser systems (568 nm excitation), filling a gap between the green emission of SYBR Green I and the far-red emission of TO-PRO-3 (excitation 642 nm, emission 661 nm) [1]. Propidium iodide (PI), another common red stain, has a blue-shifted excitation maximum (∼535 nm), making YO-PRO 3 better suited for experiments requiring a distinct red channel separable from PE-Texas Red conjugates.

Multiplex Imaging Laser Line Selection Spectral Overlap

DNA Specificity: YO-PRO 3 vs. Propidium Iodide in Laser Confocal Microscopy

In a systematic screen of 20 nucleic acid dyes for laser confocal microscopy, YO-PRO 3 demonstrated superior DNA specificity over propidium iodide (PI) when excited at 568 nm. YO-PRO 3 was reported to 'strongly and specifically' stain DNA, whereas PI exhibited 'simultaneous staining of RNA' under identical imaging conditions [1]. This property was corroborated in multi-color counterstaining evaluations, where YO-PRO 3 was among the few dyes that 'specifically stained the cell nuclear DNA' without significant cytoplasmic RNA co-staining [2].

Nuclear Counterstain RNA Co-staining Confocal Microscopy

Fluorescence Enhancement: 20- to 200-Fold Increase Upon DNA Binding

Monomeric cyanine dyes exhibit substantial fluorescence enhancement upon binding to nucleic acids. For the '3-series' cyanine monomers, which includes YO-PRO 3 and TO-PRO-3, this enhancement is quantifiable as a 20- to 200-fold increase in fluorescence intensity relative to the unbound state . This is a distinct class-level property that, while lower than the 400- to 1800-fold enhancement seen with '1-series' dyes (e.g., YO-PRO-1), still ensures that background fluorescence from unbound dye is negligible under standard experimental conditions .

Fluorogenic Properties Signal-to-Background Quantitative PCR

Stability Under Imaging: High Fluorescence Stability Comparable to TO-PRO-3 and YOYO-3

In the demanding context of dual-color fluorescence in situ hybridization (FISH) on paraffin sections, the fluorescence intensity stability of several dyes was evaluated by confocal laser scanning microscopy (CLSM). YO-PRO 3 was explicitly grouped among dyes demonstrating 'high stability of fluorescence intensity,' a cohort that included TO-PRO-3, YOYO-3, Syto-59, YOYO-1, and propidium iodide [1]. This indicates that under continuous laser excitation, YO-PRO 3 maintains its signal with minimal decay, a critical parameter for 3D reconstruction and quantitative FISH analysis.

FISH Confocal Laser Scanning Microscopy Photostability

Mitigation of Photobleaching: Glycerol and Anti-Fade Reagent Compatibility

While YO-PRO 3 is noted to 'bleach relatively rapidly' under intense, prolonged illumination compared to some other dyes [1], its photostability can be effectively rescued and enhanced through the use of glycerol-based mounting media [2] and specific anti-bleaching reagents like p-phenylenediamine (PPDA) and 1,4-diazabicyclo[2.2.2]octane (DABCO) [3]. A direct comparative study demonstrated that these reagents 'effectively prevented the photobleaching of ... YO-PRO-3' [3], providing a practical, protocol-level solution that maintains signal integrity for extended acquisition times.

Mounting Media Photobleaching Long-term Imaging

Optimal Use Cases for YO-PRO 3 Based on Comparative Performance Data


Multi-Color Confocal Microscopy with Kr/Ar Lasers

YO-PRO 3 is optimally deployed as the red nuclear counterstain in three-color imaging panels on systems equipped with Kr/Ar lasers [1]. Its 612 nm excitation peak aligns with the 568 nm laser line, while its 631 nm emission is well-separated from green (e.g., SYBR Green I, FITC) and far-red (e.g., TO-PRO-3, Cy5) channels. This specific spectral niche, validated in head-to-head comparisons, enables clear, simultaneous visualization of DNA, a green-labeled protein of interest, and a far-red labeled structural marker with minimal cross-talk .

High-Content Screening and Flow Cytometry for Fixed Cells

For automated microscopy and flow cytometric analysis of fixed cells, YO-PRO 3 provides a robust, high-stability signal [2] at working concentrations between 25 nM and 10 µM . Its strong DNA specificity ensures that nuclear segmentation algorithms in high-content screening are not confounded by cytoplasmic background, leading to more accurate cell cycle and viability measurements compared to dyes like propidium iodide which exhibit RNA co-staining [3].

Cell Viability Assays Requiring Spectral Separation from PI

In multiplexed viability assays, YO-PRO 3 can be paired with a green viability dye (e.g., Calcein AM) without the spectral overlap issues that would arise from using propidium iodide (PI) [4]. The 77 nm separation in excitation maxima between YO-PRO 3 (612 nm) and PI (535 nm) allows for cleaner, more quantifiable discrimination of live, apoptotic, and dead cell populations in flow cytometry when using standard red (635 nm) and blue (488 nm) laser configurations .

FISH Counterstaining with Established Anti-Fade Protocols

YO-PRO 3 is a viable and stable nuclear counterstain for FISH on tissue sections when the protocol incorporates glycerol-based mounting media or anti-fade agents like DABCO [5]. The evidence for high fluorescence stability under these conditions [2] and effective photobleaching mitigation [5] makes it a cost-effective alternative to far-red dyes for researchers who prioritize a red emission channel and have optimized their imaging buffers accordingly.

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